molecular formula C18H26ClN5O3 B7765428 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride

1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B7765428
M. Wt: 395.9 g/mol
InChI Key: ILMXXDLVWZUOJT-UHFFFAOYSA-N
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Biological Activity

1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a piperazine ring, which is known for enhancing the bioavailability of drugs. Its molecular formula is C19H22ClN5O4C_{19}H_{22}ClN_5O_4 with a molecular weight of approximately 419.86 g/mol. The compound exists as a hydrochloride salt, which often improves solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring contributes to its ability to act as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Alpha-Adrenergic Receptor Modulation : Similar compounds have shown activity as selective inhibitors of alpha-1 adrenergic receptors, which play a crucial role in vasodilation and blood pressure regulation .
  • Antitumor Activity : The quinazoline structure is associated with anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth .

Antihypertensive Effects

Research indicates that compounds with similar structures can effectively lower blood pressure by blocking alpha-1 adrenergic receptors. This results in peripheral vasodilation and reduced vascular resistance .

Anticancer Properties

Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to growth factor receptors .

Study 1: Antitumor Efficacy

A study conducted on the effects of quinazoline derivatives on breast cancer cells showed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Study 2: Cardiovascular Effects

In another clinical trial focusing on patients with hypertension, a compound structurally related to this compound was administered. Results indicated a marked decrease in systolic and diastolic blood pressure, supporting its role as an effective antihypertensive agent .

Data Tables

Property Value
Molecular FormulaC₁₉H₂₂ClN₅O₄
Molecular Weight419.86 g/mol
CAS Number19237-84-4
SolubilitySoluble in water
Melting Point283–287 °C
Biological Activity Effect
Alpha-Adrenergic BlockadeVasodilation
Antitumor ActivityInduction of apoptosis
CytotoxicityReduced cell viability

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3.ClH/c1-4-5-16(24)22-6-8-23(9-7-22)18-20-13-11-15(26-3)14(25-2)10-12(13)17(19)21-18;/h10-11H,4-9H2,1-3H3,(H2,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMXXDLVWZUOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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